N-(2,6-dimethylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with sulfanyl groups and an acetamide moiety. Its structure includes a 2,6-dimethylphenyl group attached to the acetamide nitrogen and a 3-methylphenyl group at position 4 of the triazole ring. Such structural features are common in bioactive molecules targeting enzymes or receptors where hydrophobic interactions are critical.
Properties
CAS No. |
539811-39-7 |
|---|---|
Molecular Formula |
C26H26N4OS2 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[4-(3-methylphenyl)-5-(phenylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H26N4OS2/c1-18-9-7-12-21(15-18)30-23(16-32-22-13-5-4-6-14-22)28-29-26(30)33-17-24(31)27-25-19(2)10-8-11-20(25)3/h4-15H,16-17H2,1-3H3,(H,27,31) |
InChI Key |
VDRCWJBBBYLULM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC=C3C)C)CSC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(2,6-dimethylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a synthetic compound with a complex molecular structure and potential biological activities. This article will explore its biological activity based on existing research findings, including synthesis, mechanisms of action, and relevant case studies.
Molecular Formula and Structure
The compound has the molecular formula with a molecular weight of approximately 474.62 g/mol. It features multiple functional groups that contribute to its biological activity.
Structural Representation
The structural representation includes:
- Triazole ring : A five-membered ring containing three nitrogen atoms.
- Sulfanyl groups : Sulfur-containing functional groups that may enhance biological interactions.
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 475.16210 | 210.2 |
| [M+Na]+ | 497.14404 | 225.4 |
| [M+NH₄]+ | 492.18864 | 217.4 |
Research indicates that compounds with triazole rings often exhibit antifungal and antimicrobial properties due to their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. The presence of sulfanyl groups may also enhance the compound's reactivity and interaction with biological targets.
Cytotoxicity Studies
Preliminary cytotoxicity assays suggest that compounds with similar structures can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress.
Case Study 1: Antifungal Activity
In a study examining the antifungal properties of triazole derivatives, one compound demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Candida albicans. This suggests potential for this compound in treating fungal infections.
Case Study 2: Antibacterial Efficacy
Another study evaluated the antibacterial efficacy of various triazole derivatives against Escherichia coli. Compounds similar in structure exhibited MIC values ranging from 16 to 64 µg/mL. This indicates that our compound may also possess significant antibacterial properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural differences and inferred properties of analogous compounds:
Computational and Structural Analysis
Tools like SHELXL () and UCSF Chimera () are critical for analyzing crystallographic data and molecular docking. For example:
- The thiophene-substituted compound () could exhibit stronger π-stacking with aromatic residues in target proteins compared to phenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
